![molecular formula C8H4BrF3N2 B13892820 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine
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Overview
Description
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with hydrazine derivatives to form the pyrazolo[1,5-A]pyridine core. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions:
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine involves its interaction with molecular targets such as kinases. For example, it can inhibit the activity of TRKs by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-D]pyrimidines: Another class of compounds with a similar heterocyclic core but different ring fusion and substitution patterns.
Uniqueness
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a valuable scaffold for the development of kinase inhibitors and other bioactive molecules with potential therapeutic applications .
Biological Activity
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and enzyme inhibitor, particularly targeting various kinases involved in cancer progression.
- Molecular Formula : C7H4BrF3N2
- Molecular Weight : 251.02 g/mol
- Melting Point : 55°C
Synthesis
The synthesis of this compound typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by trifluoromethylation. Recent methodologies highlight the use of microwave-assisted reactions to enhance yield and reduce reaction time .
Anticancer Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer activities. Notably, pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as potent inhibitors of various kinases implicated in cancer cell proliferation and survival.
- Case Study : A series of pyrazolo[1,5-a]pyrimidines were evaluated for their inhibitory effects on Pim1 kinase, with IC50 values ranging from 18 nM to 27 nM. This suggests a strong potential for these compounds in prostate cancer treatment due to the overexpression of Pim1 in tumor cells .
Enzyme Inhibition
The compound has also been identified as a selective inhibitor of Casein Kinase 2 (CK2), which plays a crucial role in cell growth and survival signaling pathways.
- Research Findings : In vitro studies reported IC50 values for CK2 inhibition at approximately 8 nM, indicating high potency. Moreover, these compounds showed minimal cytotoxicity across various cancer cell lines, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group at the 5-position significantly enhances the biological activity of pyrazolo[1,5-a]pyridines. The presence of this electronegative group appears to improve binding affinity towards target enzymes by modulating electronic properties and sterics.
Compound | Position | Activity (IC50) | Target |
---|---|---|---|
This compound | 5 | 8 nM | CK2 |
Related Compound A | 3 | 18 nM | Pim1 |
Related Compound B | 3 | 27 nM | Pim1 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases that are overexpressed in cancer cells. By blocking these kinases, the compound disrupts critical signaling pathways that promote cell proliferation and survival.
Properties
Molecular Formula |
C8H4BrF3N2 |
---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-13-14-2-1-5(3-7(6)14)8(10,11)12/h1-4H |
InChI Key |
JHMVNQCVDISURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1C(F)(F)F |
Origin of Product |
United States |
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